![molecular formula C8H9F3N2O3 B2491296 1-Methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid CAS No. 1975117-69-1](/img/structure/B2491296.png)
1-Methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid
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Description
“1-Methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid” is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides . Several recently marketed compounds and compounds currently in development have the same scaffold .
Synthesis Analysis
The compound is synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, trifluoroacetyl chloride was used to replace phosgene as the acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, trifluoroacetyl chloride was used to replace phosgene as the acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Physical And Chemical Properties Analysis
The density of the compound is 1.307 g/cm^3 . It has a boiling point of 288.4 ℃ and a flash point of 128.2 ℃ .Mechanism of Action
Future Directions
The compound has quite good industrial value because of its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides . With the increasing demand for these fungicides, the production of this compound is expected to grow .
properties
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-2-5(7(14)15)6(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIJBDZOPZZCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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